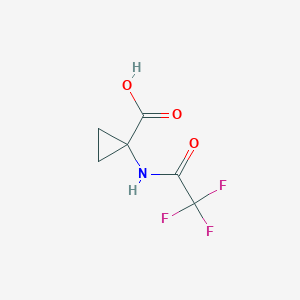

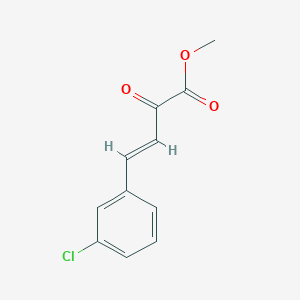

5-Chloro-1-oxo-1-(4-trifluoromethylphenyl)pentane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Electrochemical Reduction Studies

Studies on the electrochemical reduction of various dihalopentanes, including compounds structurally similar to 5-Chloro-1-oxo-1-(4-trifluoromethylphenyl)pentane, revealed significant insights. For instance, the electrochemical reduction of 1,5-dibromo-, 1,5-diiodo-, 1-bromo-5-chloro-, and 1-chloro-5-iodopentane at carbon electrodes in dimethylformamide was carried out, yielding products like cyclopentane and n-pentane, among others (Pritts & Peters, 1994).

Homolytic Addition Studies

Research on the homolytic addition of thiophenol to compounds like trivinylmethane and 5-chloro-3-vinyl-1-pentene yielded interesting results. This study provided valuable insights into the formation of homoallylic radicals and their subsequent reactions (Vasil’eva, Fedin, & Freĭdlina, 1970).

Phosphocholine Conjugation

In medicinal chemistry, especially in the context of hepatitis C inhibitors, phosphocholine conjugation was observed with compounds featuring a bicyclo[1.1.1]pentane. This discovery highlighted an unexpected in vivo conjugation pathway, underscoring the complexity of xenobiotic metabolism (Zhuo et al., 2016).

Chlorous Acid Oxidation

The chlorous acid oxidation of trifluoromethylphenols, leading to compounds like 2-chloro-2-trifluoromethylcyclopentane-1,3-dione, is another significant area of research. This process involved the decarboxylation of a related compound, demonstrating complex chemical transformations (Blazejewski, Dorme, & Wakselman, 1987).

Solid State Structural Analysis

The solid-state structural analysis of new pentamidine analogs, including 1,5-bis[(4-cyanophenyl)-N-methylamino]pentane, using X-ray diffraction and NMR methods, provided insights into potential chemotherapeutic applications and the effects of polymorphism (Żabiński, Maciejewska, & Wolska, 2010).

Gas-Phase Reaction Kinetics

The study of the gas-phase reaction of OH radicals with 5-hydroxy-2-pentanone, an important product in the reaction of OH radicals with n-pentane, provided valuable information on reaction kinetics and product formation (Aschmann, Arey, & Atkinson, 2003).

Propiedades

IUPAC Name |

5-chloro-1-[4-(trifluoromethyl)phenyl]pentan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClF3O/c13-8-2-1-3-11(17)9-4-6-10(7-5-9)12(14,15)16/h4-7H,1-3,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMGVUMJAEIGGAL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CCCCCl)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClF3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20507607 |

Source

|

| Record name | 5-Chloro-1-[4-(trifluoromethyl)phenyl]pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20507607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-1-oxo-1-(4-trifluoromethylphenyl)pentane | |

CAS RN |

343968-74-1 |

Source

|

| Record name | 5-Chloro-1-[4-(trifluoromethyl)phenyl]pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20507607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.